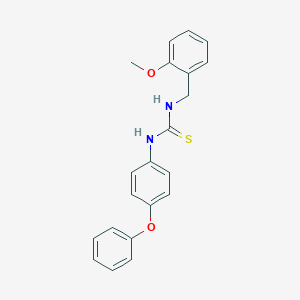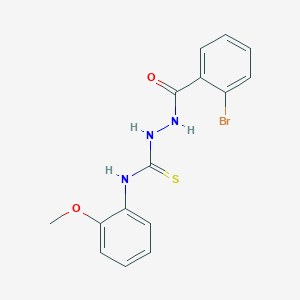
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide, also known as BHPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHPP belongs to the class of compounds known as amides, which are widely used in medicinal chemistry for their diverse biological activities.
Mécanisme D'action
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is thought to exert its therapeutic effects through multiple mechanisms of action. One of the main mechanisms is inhibition of the NF-kappaB signaling pathway, which is involved in inflammation and cancer. 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has also been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that more studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans.
Orientations Futures
There are many potential future directions for research on 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in treating cancer, as it has been shown to have anti-cancer properties. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects in humans.
Méthodes De Synthèse
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide can be synthesized through a multi-step process starting with the reaction of 5-bromo-2-hydroxybenzaldehyde with hexylamine to form 5-bromo-2-hydroxyphenylhexylamine. This intermediate is then reacted with benzaldehyde and catalytic amounts of acetic acid to form 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide.
Applications De Recherche Scientifique
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propriétés
Nom du produit |
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide |
|---|---|
Formule moléculaire |
C21H26BrNO2 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide |
InChI |
InChI=1S/C21H26BrNO2/c1-2-3-4-8-13-23-21(25)15-18(16-9-6-5-7-10-16)19-14-17(22)11-12-20(19)24/h5-7,9-12,14,18,24H,2-4,8,13,15H2,1H3,(H,23,25) |
Clé InChI |
UCICKXNYLDPHKR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O |
SMILES canonique |
CCCCCCNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)

![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)


![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)